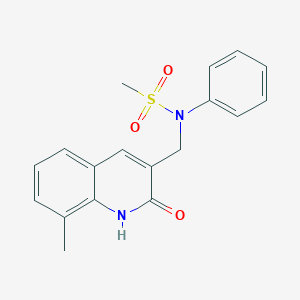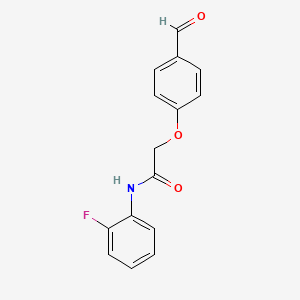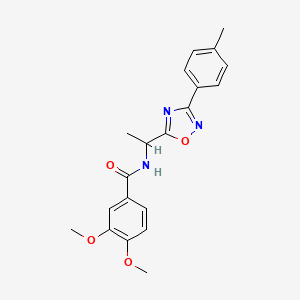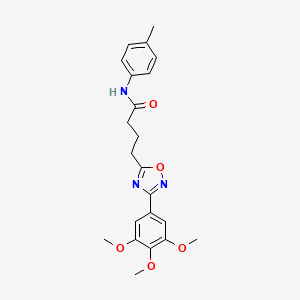
N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been found to be a useful tool in studying the function and regulation of CFTR, and has potential therapeutic applications for cystic fibrosis and other diseases.
作用機序
N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide binds to a specific site on the CFTR protein, known as the regulatory domain, and prevents the channel from opening. This results in a decrease in chloride ion transport across cell membranes, which can lead to changes in fluid secretion and other physiological processes. N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to be a reversible inhibitor of CFTR, and its effects can be quickly reversed by removing the compound.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been found to have a number of biochemical and physiological effects. In cell culture studies, N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to reduce the secretion of chloride ions and other molecules, and to inhibit the growth and survival of certain cancer cells. In animal studies, N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to improve airway hydration and mucociliary clearance, and to reduce inflammation and bacterial infection in the lungs.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CFTR, and has been extensively studied for its effects on chloride ion transport and other physiological processes. N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is also relatively easy to synthesize and purify, and has a long shelf life. However, there are also some limitations to the use of N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide in lab experiments. It can be toxic to cells at high concentrations, and its effects on other ion channels and transporters are not well understood. In addition, the reversible nature of N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide inhibition can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide and its applications. One area of focus is the development of more potent and selective inhibitors of CFTR, which could have improved therapeutic potential for cystic fibrosis and other diseases. Another area of research is the investigation of the effects of N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide on other ion channels and transporters, which could provide insights into the broader physiological effects of CFTR inhibition. Finally, the use of N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide in combination with other drugs or therapies could be explored as a potential strategy for improving the treatment of cystic fibrosis and other diseases.
合成法
N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide can be synthesized using a multistep process. The synthesis begins with the preparation of 3-(4-(N-isopropylsulfamoyl)phenyl)propanoic acid, which is then reacted with 3-chloro-4-fluoroaniline to form the intermediate N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide. This intermediate is then purified using chromatography to obtain the final product, N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been widely used in scientific research to study the function and regulation of CFTR. It has been found to be a potent and selective inhibitor of CFTR, and has been used to investigate the role of CFTR in various physiological processes, including ion transport, fluid secretion, and mucociliary clearance. N-(3-chloro-4-fluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has also been used to study the regulation of CFTR by other proteins and signaling pathways, and to screen for potential therapeutic compounds for cystic fibrosis and other diseases.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c1-12(2)22-26(24,25)15-7-3-13(4-8-15)5-10-18(23)21-14-6-9-17(20)16(19)11-14/h3-4,6-9,11-12,22H,5,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNZERDYLHYZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


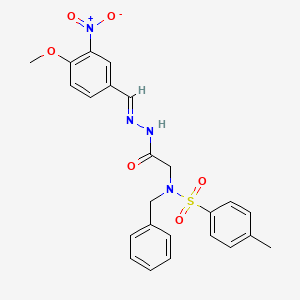
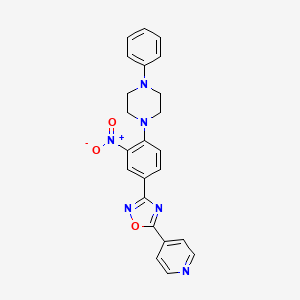

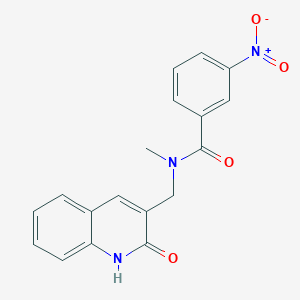
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7686463.png)



